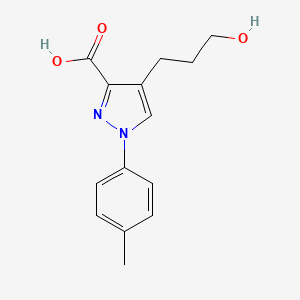

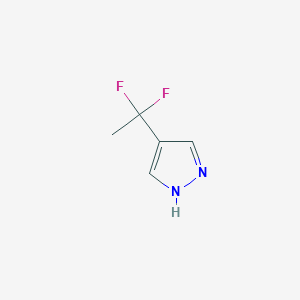

![molecular formula C14H12Cl2N4O2 B2887691 1-{3-[(Dichloro-1,3,5-triazin-2-yl)methoxy]phenyl}pyrrolidin-2-one CAS No. 2225147-29-3](/img/structure/B2887691.png)

1-{3-[(Dichloro-1,3,5-triazin-2-yl)methoxy]phenyl}pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,5-Triazines are a class of compounds known for their unique structure and remarkable reactivity . They have been the object of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Synthesis Analysis

1,3,5-Triazines can be easily prepared from the cheap and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . Several specific synthetic protocols were developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines .Molecular Structure Analysis

The molecular structure of 1,3,5-triazines is characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

1,3,5-Triazines undergo a variety of chemical reactions, most notably nucleophilic substitution reactions . The chlorine atoms in cyanuric chloride can be replaced with various nucleophiles to give a range of 1,3,5-triazine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazines depend on their specific structure and the functional groups they contain. For example, the incorporation of the aromatic ring on the triazine core in the prepared polymers increased their thermal stability .Applications De Recherche Scientifique

Synthesis and Characterization

Research in synthetic chemistry has led to the development of novel compounds with potential applications in medicinal chemistry and material science. For example, derivatives of pyrrolidin-2-one have been synthesized and tested for their antiarrhythmic and antihypertensive activities, suggesting a potential application in the development of new cardiovascular drugs (Malawska et al., 2002). Similarly, the synthesis and characterization of metal(II) compounds involving dichloro and triazolyl groups have been reported, which are relevant for constructing supramolecular structures and studying their electronic properties (Conradie et al., 2018).

Material Science and Optoelectronics

Compounds with triazine cores are also of interest in material science, especially for their electron mobility and photophysical properties. For instance, star-shaped pyrrole monomers have been synthesized and their electrochromic applications investigated, indicating their potential use in electronic displays and devices (Ak et al., 2006). Furthermore, novel herbicides featuring dimethoxyphenoxyphenoxypyrimidines and analogues, including triazine derivatives, have been synthesized, showcasing the diverse applications of these compounds in agriculture (Nezu et al., 1996).

Antimicrobial and Kinase Inhibition

The development of antimicrobial agents and kinase inhibitors is another area where related compounds have been explored. Synthesized pyridine derivatives have shown variable antimicrobial activity, suggesting their potential in addressing bacterial and fungal infections (Patel et al., 2011). Additionally, compounds involving triazine structures have been identified as potent kinase inhibitors, indicating their relevance in cancer research and therapy (Noronha et al., 2007).

Mécanisme D'action

Target of Action

Compounds with a 1,3,5-triazine core have been reported to exhibit a wide range of biological activities

Mode of Action

It’s known that 1,3,5-triazine derivatives can interact with biological targets through a variety of mechanisms, often involving the formation of covalent bonds with target molecules . The presence of the dichloro-1,3,5-triazin-2-yl group may enhance the reactivity of the compound, potentially influencing its mode of action .

Biochemical Pathways

1,3,5-triazine derivatives have been reported to interfere with a variety of biochemical processes, including dna replication and protein synthesis

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. The compound’s solubility, stability, and reactivity would likely influence its bioavailability .

Result of Action

Compounds with a 1,3,5-triazine core have been reported to exhibit a range of biological activities, including antibacterial, anticancer, and antifungal effects . The specific effects of this compound would likely depend on its targets and mode of action.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s fluorescence emission demonstrates a large solvatochromic shift which changes with solvent polarity . Additionally, the compound’s reactivity may be influenced by the presence of bases or other reactive species .

Orientations Futures

Propriétés

IUPAC Name |

1-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)methoxy]phenyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N4O2/c15-13-17-11(18-14(16)19-13)8-22-10-4-1-3-9(7-10)20-6-2-5-12(20)21/h1,3-4,7H,2,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVUPVVHTITNRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=CC=C2)OCC3=NC(=NC(=N3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

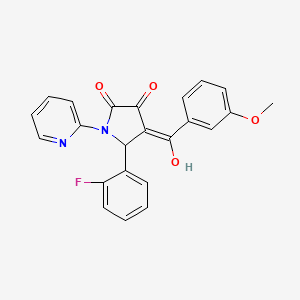

![5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3',4':3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione](/img/structure/B2887610.png)

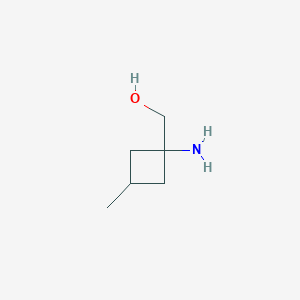

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2887612.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2887615.png)

![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2887617.png)

![N-[(1-Methylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2887619.png)

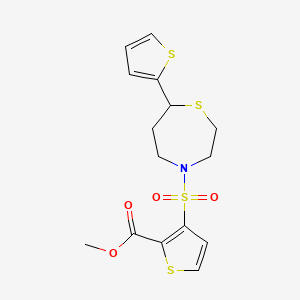

![N-(2,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2887620.png)

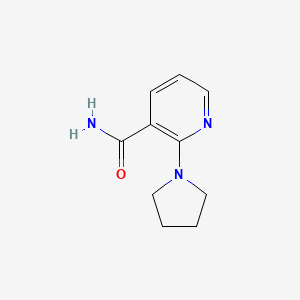

![N-[1-(benzotriazol-1-yl)butyl]pyridin-2-amine](/img/structure/B2887622.png)

![[3-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2887624.png)